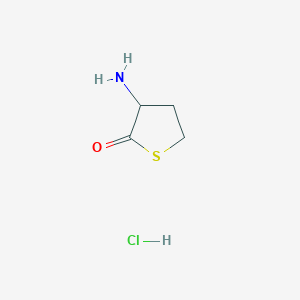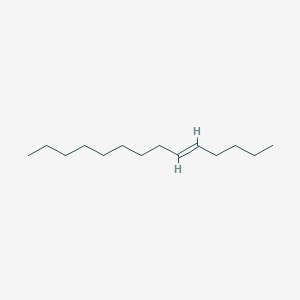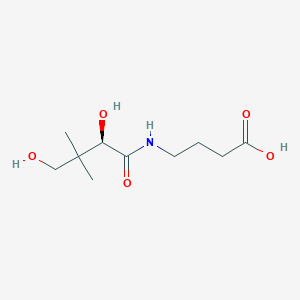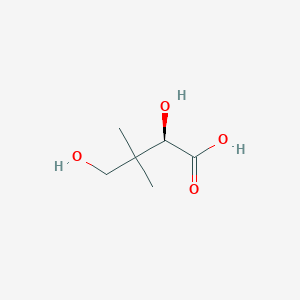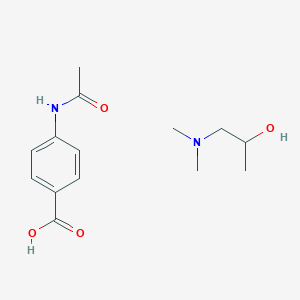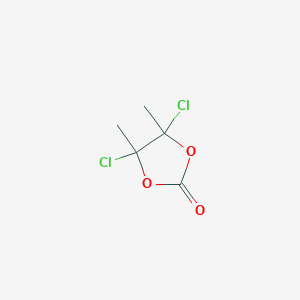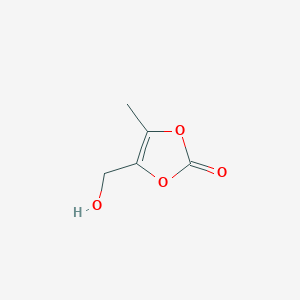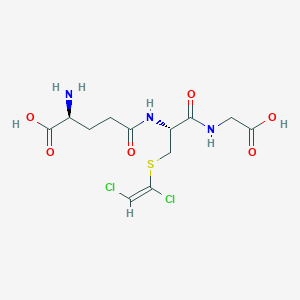
S-(1,2-Dichlorovinyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1,2-Dichlorovinyl)glutathione (DCVG) is a chemical compound that has been extensively studied in the field of toxicology and biochemistry. It is a metabolite of the pesticide 1,2-dichloroethane (DCE), which is widely used in industry and agriculture. DCVG is formed in the liver and is excreted in the urine.
Aplicaciones Científicas De Investigación
Nephrotoxicity Mechanisms
S-(1,2-Dichlorovinyl)glutathione has been extensively studied for its nephrotoxic properties. It's found that agents inhibiting gamma-glutamyl transpeptidase, cysteine conjugate beta-lyase, and renal organic anion transport systems protect against its nephrotoxicity (Elfarra, Jakobson, & Anders, 1986). Additionally, S-(1,2-Dichlorovinyl)glutathione and its related compound, S-(1,2-dichlorovinyl)-L-cysteine, cause cell death in isolated rat kidney cells through mechanisms involving metabolism by gamma-glutamyltransferase and inhibition of mitochondrial function (Lash & Anders, 1986).
Transport and Uptake
The transport of S-(1,2-Dichlorovinyl)glutathione in renal basal-lateral membrane vesicles and isolated kidney cells has been demonstrated. This transport is mediated by a sodium-coupled system, suggesting a role in efficient delivery to kidney cells, contributing to its nephrotoxicity (Lash & Jones, 1985).
Role in Metabolism
Research indicates that S-(1,2-Dichlorovinyl)glutathione is involved in the metabolism of trichloroethene, a process that may contribute to the nephrocarcinogenic effects observed after long-term administration in male rats (Dekant, Koob, & Henschler, 1990). The formation of S-(1,2-dichlorovinyl)glutathione from dichloroacetylene, its identification in rat tissues and subcellular fractions, further implicates it in organ-specific toxicities (Patel, Birner, Dekant, & Anders, 1994).
Mutagenicity
The mutagenicity of S-(1,2-Dichlorovinyl)glutathione has been studied in the Ames test. It is found to be mutagenic, and the biotransformation to mutagenic intermediates involves gamma-glutamyltransferase and cysteine conjugate beta-lyase (Vamvakas, Elfarra, Dekant, Henschler, & Anders, 1988).
Brain Uptake
Studies show that S-(1,2-Dichlorovinyl)glutathione and its cysteine S-conjugate are taken up by the brain, possibly linking it to the neurotoxicity of dichloroacetylene. The transport of S-(1,2-dichlorovinyl)-L-cysteine in the brain is mediated by the sodium-independent system-L transporter for neutral amino acids (Patel, Fullone, & Anders, 1993).
Propiedades
Número CAS |
96614-59-4 |
|---|---|
Nombre del producto |
S-(1,2-Dichlorovinyl)glutathione |
Fórmula molecular |
C12H17Cl2N3O6S |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(E)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3-/t6-,7-/m0/s1 |
Clave InChI |
IXARYIJEQUJTIZ-KWRIXSAHSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CS/C(=C\Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Secuencia |
XXG |
Sinónimos |
DCVG cpd S-(1,2-dichlorovinyl)-glutathione S-(1,2-dichlorovinyl)glutathione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



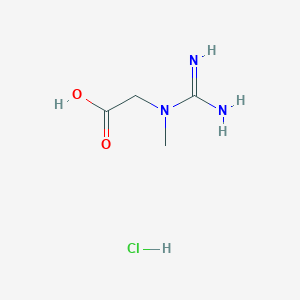

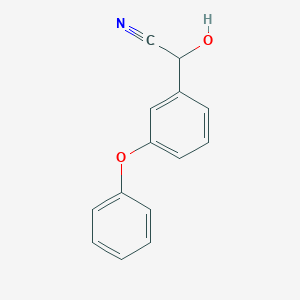
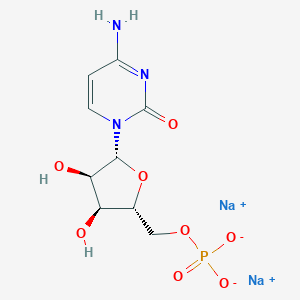
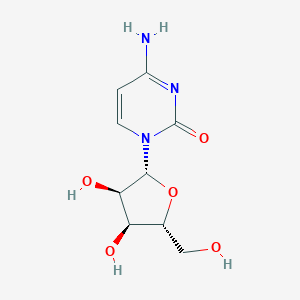
![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)
